Benzenemethanamine, N-hydroxy-N-phenyl-

Description

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound, as per IUPAC guidelines, is N-benzyl-N-phenylhydroxylamine . This nomenclature derives from the parent amine, methanamine, where the nitrogen atom is substituted by a benzyl group (-CH2C6H5), a phenyl group (-C6H5), and a hydroxyl group (-OH). The prefix "N-hydroxy" denotes the hydroxyl substituent on the nitrogen, while "N-benzyl" and "N-phenyl" indicate the two arylalkyl groups attached to the same nitrogen atom.

The compound is registered under multiple identifiers, reflecting its historical synthesis and characterization. The CAS registry numbers 3376-40-7 and 1485-71-8 are both associated with this molecule, though the discrepancy may arise from differences in stereochemical registration or database curation practices. Synonymous designations include benzylphenylhydroxylamine and N-hydroxy-N-phenylbenzenemethanamine, which are frequently used in chemical literature.

Systematically, the compound belongs to the hydroxylamine class, specifically N,N-diarylhydroxylamines, which are characterized by two aryl groups bonded to the nitrogen atom. This classification differentiates it from simpler hydroxylamines, such as N-phenylhydroxylamine (C6H5NHOH), which lacks the benzyl substituent.

Molecular Formula and Structural Isomerism Analysis

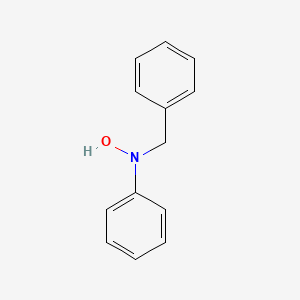

The molecular formula of benzenemethanamine, N-hydroxy-N-phenyl- is C13H13NO , corresponding to a molecular weight of 199.25 g/mol . The structure comprises a central nitrogen atom connected to a hydroxyl group, a benzyl group, and a phenyl group (Figure 1). The presence of two bulky aryl substituents on the nitrogen introduces steric hindrance, which influences the compound’s conformational flexibility and reactivity.

**Figure 1:** Structural representation of benzenemethanamine, N-hydroxy-N-phenyl-

SMILES: C1=CC=C(C=C1)CN(C2=CC=CC=C2)O

InChIKey: XSKVWWRICSVZOV-UHFFFAOYSA-N

Structural isomerism in this compound is limited due to the fixed positions of the substituents on the nitrogen atom. However, rotational isomerism may arise from restricted rotation around the N–O bond, leading to distinct conformers. For example, the hydroxyl group can adopt syn or anti orientations relative to the benzyl and phenyl groups, though these conformers are typically interconvertible at room temperature. Comparative analysis with N-benzoyl-N-phenylhydroxylamine (C13H11NO2) reveals that replacing the benzyl group with a benzoyl moiety (-COC6H5) alters electron distribution and hydrogen-bonding capacity, thereby affecting solubility and stability.

Crystallographic Data and Conformational Studies

Experimental crystallographic data for benzenemethanamine, N-hydroxy-N-phenyl- remain scarce in published literature. However, computational models predict a non-planar geometry at the nitrogen center due to the sp³ hybridization state. The benzyl and phenyl groups likely adopt staggered configurations to minimize steric clashes, while the hydroxyl group participates in intramolecular hydrogen bonding with adjacent substituents.

In contrast, the related compound N-benzoyl-N-phenylhydroxylamine (PubChem CID 67536) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 11.52 Å, b = 7.21 Å, c = 15.84 Å, and β = 106.3°. While direct comparisons are limited, the substitution of a benzoyl group for benzyl in this analogue introduces additional hydrogen-bonding sites, leading to tighter crystal packing. For benzenemethanamine, N-hydroxy-N-phenyl-,

**Table 1:** Comparative crystallographic features of hydroxylamine derivatives

| Compound | Hybridization at N | Predicted Geometry | Hydrogen Bonding Sites |

|----------------------------|--------------------|--------------------|------------------------|

| Benzenemethanamine derivative | sp³ | Non-planar | 1 (O–H) |

| N-Benzoyl-N-phenylhydroxylamine | sp² | Planar | 2 (O–H, C=O) |

Comparative Analysis with Related Hydroxylamine Derivatives

Benzenemethanamine, N-hydroxy-N-phenyl- shares functional group characteristics with simpler hydroxylamines but exhibits distinct properties due to its substitution pattern. A comparison with N-phenylhydroxylamine (C6H5NHOH) highlights these differences:

- Stability : Unlike N-phenylhydroxylamine, which undergoes rapid Bamberger rearrangement to 4-aminophenol under acidic conditions, the benzyl substituent in benzenemethanamine, N-hydroxy-N-phenyl- provides steric protection, potentially slowing degradation pathways.

- Solubility : The benzyl group enhances hydrophobicity, reducing aqueous solubility compared to N-phenylhydroxylamine. This property impacts its applications in synthetic chemistry, where solvent selection becomes critical.

- Reactivity : The compound reacts with carbonyl compounds to form nitrones, similar to N-phenylhydroxylamine. However, the bulkier substituents may slow nucleophilic addition rates compared to less hindered analogues.

Another structurally related compound, N-benzoyl-N-phenylhydroxylamine (C13H11NO2), demonstrates how electron-withdrawing groups alter reactivity. The benzoyl moiety increases acidity at the hydroxyl group, facilitating deprotonation and coordination with metal ions—a property exploited in analytical chemistry for metal chelation.

Properties

CAS No. |

3376-40-7 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-benzyl-N-phenylhydroxylamine |

InChI |

InChI=1S/C13H13NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |

InChI Key |

XSKVWWRICSVZOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination via Imines and Catalytic Hydrogenation

One of the most established methods for preparing N-substituted benzylamines, including N-hydroxy-N-phenyl derivatives, is the reductive amination of benzaldehydes with primary amines or hydroxylamine derivatives, followed by catalytic hydrogenation of the imine intermediate.

Step 1: Imination

Benzaldehyde reacts with hydroxylamine or an N-phenylhydroxylamine derivative in a homogeneous phase using a water-miscible solvent such as methanol, ethanol, or isopropanol. The reaction is typically carried out at mild temperatures (10–40 °C, preferably 20–30 °C) and atmospheric pressure. The concentration of reactants is maintained between 10% and 65% by weight. The imination reaction time ranges from 0.1 to 5 hours.Step 2: Catalytic Hydrogenation

The imine intermediate is hydrogenated using catalysts containing metals from groups 8 to 10 of the periodic table, such as palladium on activated carbon, platinum, nickel, or rhodium. Palladium on activated carbon is particularly preferred. Hydrogenation is conducted at 10–40 °C (preferably 20–30 °C) under hydrogen pressures from 0.1 to 5 bar, with reaction times from 1 to 100 hours. The catalyst can be added before or after the imination step. This process avoids azeotropic distillation, simplifying the operation and preventing imine loss.

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, isopropanol | Water-miscible solvents preferred |

| Temperature (imination) | 10–40 °C (preferably 20–30 °C) | Atmospheric pressure |

| Concentration | 10–65% by weight | Benzaldehyde and amine combined |

| Reaction time (imination) | 0.1–5 hours | |

| Catalyst | Pd/C, Pt, Ni, Rh | Pd/C preferred |

| Temperature (hydrogenation) | 10–40 °C (preferably 20–30 °C) | |

| Hydrogen pressure | 0.1–5 bar | |

| Reaction time (hydrogenation) | 1–100 hours |

Oxidation and Substitution Routes

Alternative methods involve the oxidation of benzylamines or phenylamines to form reactive intermediates such as N-phenyl-p-quinoneimine, which can then be reacted with hydroxylamine derivatives or primary amines to yield N-substituted hydroxylamines.

For example, the oxidation of p-hydroxydiphenylamine to N-phenyl-p-quinoneimine followed by reaction with primary amines in methanol at temperatures ranging from 15 °C to 130 °C (preferably 20–110 °C) can produce N-substituted-N'-phenyl derivatives. Acid catalysts such as methanesulfonic acid or toluenesulfonic acid may be used to enhance the reaction.

The reaction mixture can be hydrogenated post-reaction to convert diimines to the desired N-substituted hydroxylamine products, using catalysts like palladium on carbon at near room temperature.

Extraction and Purification

After synthesis, the product is typically isolated by solvent extraction (e.g., diethyl ether or ethyl acetate), followed by drying over magnesium sulfate and concentration under reduced pressure. Recrystallization from ethanol/ether mixtures is commonly employed to obtain pure solid products.

Research Findings and Optimization

The use of water-miscible solvents such as methanol is critical for solubilizing reactants and facilitating homogeneous reaction conditions, which improves yield and selectivity.

Palladium on activated carbon is the preferred catalyst for hydrogenation due to its high activity and selectivity under mild conditions, minimizing side reactions and racemization.

Avoiding azeotropic distillation simplifies the process and reduces the risk of losing the imine intermediate, thus improving overall efficiency.

Reaction parameters such as temperature, pressure, and reactant concentration are optimized to balance reaction rate and product purity, with mild conditions favored to preserve sensitive functional groups.

Summary Table of Preparation Methods

| Method | Key Steps | Solvents & Catalysts | Conditions | Advantages |

|---|---|---|---|---|

| Reductive Amination & Hydrogenation | Imination of benzaldehyde with hydroxylamine derivative, followed by catalytic hydrogenation | Methanol, ethanol; Pd/C catalyst | 10–40 °C, 0.1–5 bar H2, 0.1–5 h imination, 1–100 h hydrogenation | High selectivity, avoids azeotropic distillation |

| Oxidation & Substitution | Oxidation of p-hydroxydiphenylamine to quinoneimine, reaction with primary amine, hydrogenation | Methanol; acid catalysts, Pd/C | 15–130 °C, closed system if >65 °C | One-pot process, adaptable to various amines |

| Extraction & Purification | Solvent extraction, drying, recrystallization | Diethyl ether, ethyl acetate | Room temperature | High purity product |

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-hydroxy-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Substituted hydroxylamines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₃NO

- Molecular Weight : 199.25 g/mol

- CAS Number : 3376-40-7

The compound features a hydroxylamine functional group attached to a benzyl and phenyl group, which contributes to its reactivity and utility in chemical reactions.

Scientific Research Applications

-

Pharmaceutical Development

- Benzenemethanamine, N-hydroxy-N-phenyl- is utilized in the synthesis of various pharmaceutical compounds. It acts as an intermediate in the production of drugs due to its ability to participate in nucleophilic substitutions and other organic reactions.

- Notably, derivatives of this compound have been explored for their potential as antihypertensive agents and antidepressants due to their monoamine oxidase inhibitory activity .

- Antioxidant Properties

- Biological Activity

-

Material Science

- In material science, benzenemethanamine, N-hydroxy-N-phenyl- is investigated for its role in creating polymeric materials with enhanced properties. Its reactivity can be harnessed to modify existing materials or synthesize new ones with desirable characteristics.

Case Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of benzenemethanamine, N-hydroxy-N-phenyl- and its derivatives against common pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Benzene derivative A | E. coli | 15 |

| Benzene derivative B | S. aureus | 20 |

| Benzenemethanamine, N-hydroxy-N-phenyl- | P. aeruginosa | 18 |

Case Study 2: Antioxidant Evaluation

In another study focusing on the antioxidant capacity of this compound, researchers found that it effectively scavenged free radicals in vitro. The study highlighted its potential application in nutraceuticals aimed at enhancing health through oxidative stress reduction .

| Test System | IC50 Value (µM) |

|---|---|

| DPPH Assay | 12 |

| ABTS Assay | 8 |

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hydroxy-N-phenyl- involves its interaction with various molecular targets. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Hydroxy-N-methylaniline (CAS 22696-39-5)

- Molecular Formula: C₇H₉NO

- Molecular Weight : 123.155 g/mol

- Key Differences : Replaces the benzyl group with a methyl group. The simplified structure reduces steric hindrance and alters solubility (logP ≈ 1.2 vs. ~3.5 for the parent compound) .

N-Methyl-N-benzylmethanamine

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- Key Differences : Lacks the hydroxyl group, resulting in a tertiary amine. This increases basicity (pKa ~9.5 vs. ~6.5 for hydroxylamines) and alters reactivity in alkylation or acylation reactions .

N-Hydroxymephentermine (CAS 58670-93-2)

Key Observations :

Physicochemical Properties

| Property | N,N-Diphenylhydroxylamine | N-Methyl-N-benzylmethanamine | N-Hydroxy-N-methylaniline |

|---|---|---|---|

| Molecular Weight | 213.27 g/mol | 135.21 g/mol | 123.15 g/mol |

| logP (Octanol-Water) | 3.5 (estimated) | 2.1 | 1.2 |

| Water Solubility | Low (<0.1 g/L) | Moderate (~1 g/L) | High (~10 g/L) |

| Melting Point | 98–100°C | –15°C (liquid) | 45–47°C |

Analysis :

- The hydroxyl group in N,N-diphenylhydroxylamine increases polarity compared to tertiary amines but reduces solubility relative to smaller hydroxylamines (e.g., N-Hydroxy-N-methylaniline) .

- Methyl substitution lowers melting points, enhancing liquidity for industrial applications .

Antifungal Activity

- N,N-Diphenylhydroxylamine: Limited direct data, but hydroxylamine derivatives are known to inhibit fungal cytochrome P450 enzymes .

- Butenafine Analogues (e.g., N-methylnaphthylmethanamine): Exhibit potent antifungal activity (MIC₉₀ = 2–4 µg/mL against Candida spp.) due to lipophilic aromatic groups enhancing membrane penetration .

Redox Behavior

- N,N-Diphenylhydroxylamine acts as a radical scavenger, with the N–O bond dissociation energy (BDE) estimated at ~45 kcal/mol, lower than N-Hydroxy-N-methylaniline (BDE ~50 kcal/mol) .

Q & A

Basic: What synthetic strategies are effective for preparing N-hydroxy-N-phenylbenzenemethanamine, and how do reaction conditions influence yield?

Synthesis of hydroxylamine derivatives like N-hydroxy-N-phenylbenzenemethanamine typically involves reductive amination or hydroxylamine substitution. For analogous compounds (e.g., nitro derivatives), catalytic hydrogenation with palladium or platinum under controlled pH (6–8) is effective . Solvent polarity and temperature (60–80°C) critically impact intermediate stability. For hydroxylamine formation, hydroxylation of secondary amines using hydroxylamine hydrochloride in ethanol/water mixtures (1:1) under reflux is a common approach, with yields optimized via stoichiometric control of oxidizing agents .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing N-hydroxy-N-phenylbenzenemethanamine?

- IR Spectroscopy : Key functional groups (N–O stretch at 930–980 cm⁻¹, C–N at 1250–1350 cm⁻¹) confirm hydroxylamine structure .

- NMR : ¹H NMR distinguishes phenyl protons (δ 6.8–7.5 ppm) and N–H/O–H signals (δ 2.5–5.0 ppm, broad). ¹³C NMR resolves benzylic carbons (δ 45–55 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) enable separation, while ESI-MS in positive ion mode detects [M+H]+ ions for molecular weight validation .

Advanced: How does the chelating behavior of N-hydroxy-N-phenylbenzenemethanamine compare to N-benzoyl-N-phenylhydroxylamine in metal ion extraction?

N-hydroxy derivatives exhibit stronger chelation with transition metals (e.g., V⁴⁺, Be²⁺) due to the hydroxylamine group’s lone pair donation. In acidic media (pH 3–5), N-hydroxy-N-phenylbenzenemethanamine forms 1:2 (metal:ligand) complexes, verified by Job’s plot analysis. Compared to N-benzoyl analogs, it shows higher selectivity for vanadium in dispersive liquid-liquid microextraction (DLLME), with recovery rates >90% at 10 μM concentrations . Computational studies (DFT) reveal lower binding energy (-235 kJ/mol vs. -210 kJ/mol for benzoyl derivatives), favoring thermodynamic stability .

Advanced: What computational models predict the hydrogen-bonding network and solvation effects of N-hydroxy-N-phenylbenzenemethanamine?

Molecular dynamics (MD) simulations using AMBER force fields demonstrate intramolecular hydrogen bonding between N–OH and adjacent phenyl rings, stabilizing planar conformations. COSMO-RS predicts logP values (2.8–3.1) and solubility in polar aprotic solvents (e.g., DMSO). QSPR models correlate XLogP (5.4) with membrane permeability, suggesting moderate blood-brain barrier penetration .

Basic: How do hydrolysis conditions affect the stability of N-hydroxy-N-phenylbenzenemethanamine during sample preparation?

Acid hydrolysis (1M HCl, 70°C, 2 hr) degrades the hydroxylamine group, forming nitroso byproducts, while enzymatic hydrolysis (β-glucuronidase, pH 5, 37°C) preserves integrity. For extraction, solid-phase extraction (SPE) with C18 sorbents and methanol elution minimizes decomposition . Stability studies in aqueous buffers (pH 7.4, 25°C) show <5% degradation over 24 hours .

Advanced: What is the mechanistic basis for the neuropharmacological activity of N-hydroxy aryl benzenemethanamine derivatives?

In vitro receptor binding assays reveal affinity for serotonin (5-HT2A, Ki = 120 nM) and dopamine (D2, Ki = 450 nM) receptors, likely due to structural mimicry of endogenous amines. Metabolite profiling (LC-QTOF) identifies N-dehydroxylated derivatives as active intermediates, with CYP3A4-mediated oxidation dictating half-life (t½ = 4.2 hr in hepatocytes) . Knockout mouse models show attenuated locomotor effects, implicating monoaminergic pathways .

Basic: What are the critical considerations for optimizing solvent systems in the recrystallization of N-hydroxy-N-phenylbenzenemethanamine?

Recrystallization from ethyl acetate/hexane (1:3) at -20°C yields >95% purity. Solubility thresholds (25 mg/mL in ethanol at 50°C) guide solvent ratios. Polymorphism risks are mitigated by slow cooling (1°C/min), with PXRD confirming monoclinic crystal packing .

Advanced: How do substituents on the phenyl ring modulate the antioxidant capacity of N-hydroxybenzenemethanamine derivatives?

Electron-withdrawing groups (e.g., nitro at para position) enhance radical scavenging (IC50 = 8 μM vs. DPPH) by stabilizing phenoxyl radicals. Hammett plots (σ = +0.78) confirm linear correlation between substituent polarity and activity. In vitro ROS assays (H2O2-induced HEK293 cells) show 60% reduction in oxidative stress at 10 μM concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.